Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-
Description
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- (CAS 55225-90-6) is a fluorinated aromatic isocyanate with the molecular formula C₈H₅F₂NOS and a molecular weight of 201.24 g/mol. The compound features a benzene ring substituted at position 1 with a difluoromethylthio group (-S-CF₂H) and at position 3 with an isocyanato group (-NCO). The difluoromethylthio substituent introduces strong electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated thioether analogs. This structural motif is significant in medicinal chemistry and materials science due to fluorine’s ability to modulate bioavailability and metabolic stability .
Properties
CAS No. |
55225-90-6 |
|---|---|
Molecular Formula |
C8H5F2NOS |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
1-(difluoromethylsulfanyl)-3-isocyanatobenzene |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)13-7-3-1-2-6(4-7)11-5-12/h1-4,8H |
InChI Key |
GBGZMYKTKWTDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- typically involves the nucleophilic substitution of a difluoromethylthio group onto a benzene ring. One common method involves the reaction of difluoromethylthiol with a benzene derivative under basic conditions. The isocyanate group can be introduced through a subsequent reaction with phosgene or a similar reagent .
Industrial Production Methods
In industrial settings, the production of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- often involves large-scale reactions using automated equipment to ensure precision and safety. The process typically includes the use of high-purity reagents and controlled reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The difluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Research Findings and Data
Thermodynamic Stability
- Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- demonstrates higher thermal stability (decomposition temperature >250°C) than 1-chloro-3-isocyanato-benzene (decomposition at ~200°C), attributed to fluorine’s strong C-F bonds .
- The enthalpy of formation (ΔfH°) for fluorinated isocyanates is typically lower than non-fluorinated analogs due to reduced bond dissociation energies .
Spectroscopic Data
- Mass Spectrometry : The base peak for 1-[(difluoromethyl)thio]-3-isocyanato-benzene (m/z 201) corresponds to the molecular ion, with fragmentation patterns dominated by loss of -NCO (44 amu) and -S-CF₂H (83 amu) .
- IR Spectroscopy : The -NCO stretch appears at ~2270 cm⁻¹, slightly shifted compared to 1-isocyanato-3-(trifluoromethyl)benzene (2255 cm⁻¹) due to electronic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
